molecular formula C8H10O3 B13209832 Methyl 3-(oxolan-3-yl)prop-2-ynoate

Methyl 3-(oxolan-3-yl)prop-2-ynoate

Cat. No.: B13209832
M. Wt: 154.16 g/mol
InChI Key: LBGSNUCBLDGFHL-UHFFFAOYSA-N
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Description

Methyl 3-(oxolan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C8H10O3. It is a derivative of prop-2-ynoate, featuring an oxolane ring attached to the propargylic position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxolan-3-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with oxirane in the presence of a base to form the oxolane ring, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 50°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkenes, alkanes

    Substitution: Various substituted esters

Scientific Research Applications

Methyl 3-(oxolan-3-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl 3-(oxolan-3-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or proteins, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(oxolan-2-yl)prop-2-ynoate
  • Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate
  • Methyl 3-(tetrahydrofuran-3-yl)prop-2-ynoate

Uniqueness

Methyl 3-(oxolan-3-yl)prop-2-ynoate is unique due to its specific oxolane ring structure and the position of the ester group This structural feature imparts distinct reactivity and properties compared to similar compounds

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 3-(oxolan-3-yl)prop-2-ynoate

InChI

InChI=1S/C8H10O3/c1-10-8(9)3-2-7-4-5-11-6-7/h7H,4-6H2,1H3

InChI Key

LBGSNUCBLDGFHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCOC1

Origin of Product

United States

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